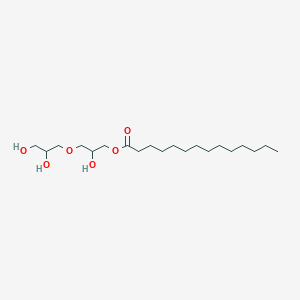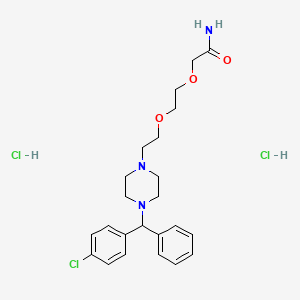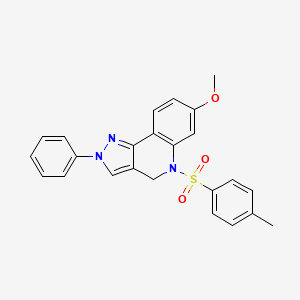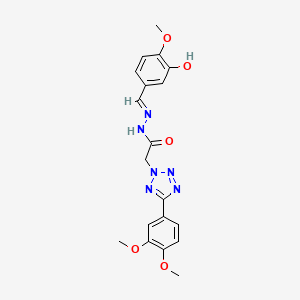
5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-acetic acid (3-hydroxy-4-methoxybenzylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-acetic acid (3-hydroxy-4-methoxybenzylidene)hydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a tetrazole ring, a phenyl group with methoxy substituents, and a hydrazide moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-acetic acid (3-hydroxy-4-methoxybenzylidene)hydrazide typically involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with hydrazine derivatives. One common method includes the reaction of 3-hydroxy-4-methoxybenzaldehyde with thiosemicarbazide in dry ethanol, followed by the addition of 5-(3,4-dimethoxyphenyl)-2H-tetrazole-2-acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
化学反応の分析
Types of Reactions
5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-acetic acid (3-hydroxy-4-methoxybenzylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide moiety to amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
科学的研究の応用
5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-acetic acid (3-hydroxy-4-methoxybenzylidene)hydrazide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules and intermediates.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-acetic acid (3-hydroxy-4-methoxybenzylidene)hydrazide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA base pairs, leading to potential disruption of DNA replication and transcription processes . Additionally, it may interact with specific enzymes, inhibiting their activity and affecting cellular pathways.
類似化合物との比較
Similar Compounds
(E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide: Similar in structure and also synthesized from 3-hydroxy-4-methoxybenzaldehyde.
Phenoxy acetamide derivatives: Share similar pharmacological activities and synthetic routes.
Uniqueness
5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-acetic acid (3-hydroxy-4-methoxybenzylidene)hydrazide is unique due to its combination of a tetrazole ring and hydrazide moiety, which imparts distinct chemical and biological properties. Its ability to interact with DNA and enzymes makes it a valuable compound for further research and potential therapeutic applications.
特性
CAS番号 |
94772-06-2 |
|---|---|
分子式 |
C19H20N6O5 |
分子量 |
412.4 g/mol |
IUPAC名 |
2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H20N6O5/c1-28-15-6-4-12(8-14(15)26)10-20-21-18(27)11-25-23-19(22-24-25)13-5-7-16(29-2)17(9-13)30-3/h4-10,26H,11H2,1-3H3,(H,21,27)/b20-10+ |
InChIキー |
HPEHAKGEOONIMA-KEBDBYFISA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CN2N=C(N=N2)C3=CC(=C(C=C3)OC)OC)O |
正規SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CN2N=C(N=N2)C3=CC(=C(C=C3)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


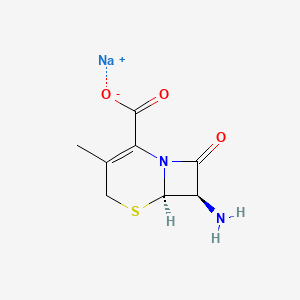
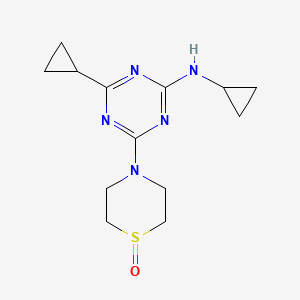
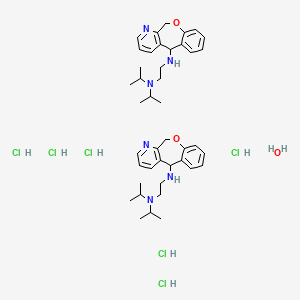


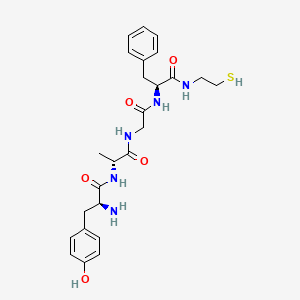
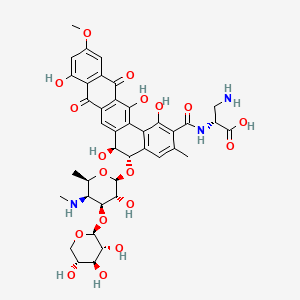
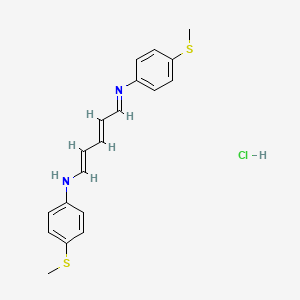

![[(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762077.png)

